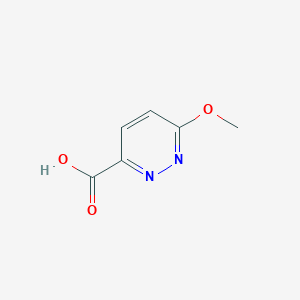

6-Methoxypyridazine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBBNQVBFDIQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480776 | |

| Record name | 6-Methoxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56434-28-7 | |

| Record name | 6-Methoxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxypyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methoxypyridazine-3-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a pyridazine ring substituted with a methoxy group and a carboxylic acid group, imparts unique chemical properties and reactivity.[1][2] This makes it a compound of significant interest in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection products.[1][2][3] This document provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and potential applications.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 56434-28-7 | [2][4][5] |

| Molecular Formula | C₆H₆N₂O₃ | [2][5][6] |

| Molecular Weight | 154.12 g/mol | [2][5][6] |

| IUPAC Name | This compound | [2][5] |

| Appearance | White to grey crystalline powder | [1] |

| Melting Point | 160 to 163 °C | [2] |

| Boiling Point | 401.0 ± 25.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 196.3 ± 23.2 °C | [6] |

| Solubility | High solubility in water | [2] |

| Storage | Store at 0-8 °C, sealed in a dry place | [1][7] |

Structural Identifiers:

| Identifier | Value | Source(s) |

| SMILES | COC1=NN=C(C=C1)C(=O)O | [2][5] |

| InChI | InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10) | [2][5] |

| InChI Key | SMBBNQVBFDIQMJ-UHFFFAOYSA-N | [2][5] |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been developed. A common and notable method involves the oxidation of a methyl group on a pyridazine precursor, followed by a nucleophilic substitution to introduce the methoxy group.

Protocol 1: Synthesis from 3-chloro-6-methylpyridazine

This two-step process utilizes readily available starting materials and offers a reliable route to the target compound.[3]

Step 1: Oxidation to 6-chloropyridazine-3-carboxylic acid

-

Reaction Setup: 3-chloro-6-methylpyridazine (0.06 mol) is added to 60 mL of 50% sulfuric acid in a flask placed in an ice bath.[3]

-

Oxidant Addition: An oxidant, such as potassium permanganate (0.24 mol) or potassium dichromate (0.12 mol), is added portion-wise while stirring, ensuring the reaction temperature is maintained.[3][8]

-

Reaction: The mixture is allowed to react at a temperature between 20-80°C (e.g., 80°C for 2 hours).[3]

-

Work-up: After cooling, the reaction mixture is diluted with ice water and extracted multiple times with ethyl acetate.[3]

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is recrystallized from methanol to yield 6-chloropyridazine-3-carboxylic acid.[3]

Step 2: Methoxylation to this compound

-

Reaction Setup: Sodium methoxide (0.04 mol) and 6-chloropyridazine-3-carboxylic acid (0.02 mol) are added to a solvent such as anhydrous methanol (50 mL) with stirring.[3]

-

Reaction: The system is heated to reflux and maintained for 2-6 hours.[3]

-

Work-up: The reaction liquid is concentrated under reduced pressure to remove excess solvent. Ice water is then added.[3]

-

Isolation: The pH is adjusted to 3-4 with concentrated hydrochloric acid. The mixture is left to stand overnight.[3]

-

Purification: The resulting precipitate is collected by filtration and recrystallized with water to obtain the final product, this compound.[3]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound.

-

Nuclear Magnetic Resonance (¹H NMR): A patent document mentions the existence of a hydrogen nuclear magnetic resonance spectrogram for the compound, which is used to confirm its structure.[3]

-

Mass Spectrometry (MS): The same patent also refers to a mass spectrum (ESI-pattern) to verify the molecular weight and fragmentation of this compound.[3] Predicted collision cross section (CCS) values for various adducts have also been calculated.[9]

-

Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show characteristic absorption bands.[10][11]

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[10][12]

-

C=O Stretch: A strong, intense band should appear between 1760-1690 cm⁻¹.[10]

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region is also anticipated.[10]

-

Chemical Reactivity and Stability

The reactivity of this compound is influenced by its three key structural features: the carboxylic acid group, the methoxy group, and the electron-deficient pyridazine ring.

-

Carboxylic Acid Reactions: It undergoes typical reactions of carboxylic acids.

-

Esterification: It readily reacts with alcohols in the presence of an acid catalyst or via an acid chloride intermediate to form the corresponding esters.[2] For example, refluxing with thionyl chloride followed by treatment with methanol yields methyl 6-methoxypyridazine-3-carboxylate.[2]

-

Decarboxylation: Under certain conditions, the molecule can lose carbon dioxide from the carboxylic acid group.[2]

-

-

Pyridazine Ring Reactions:

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution reactions at positions activated by the ring nitrogen atoms.[2]

-

Ring Contraction: Computational studies suggest that pyridazine derivatives with electron-withdrawing groups, such as the carboxylic acid at the 3-position, have the potential to undergo reductive ring contraction to form pyrrole derivatives under specific conditions.[2]

-

-

Coordination Chemistry: The compound can act as a bidentate ligand, coordinating with transition metals through its nitrogen and oxygen donor atoms to form stable complexes.[2]

Stability: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[13]

Applications and Biological Activity

This compound is a valuable intermediate with applications in several fields, primarily driven by the biological activity of its derivatives.

-

Pharmaceutical Industry: It serves as a crucial building block for synthesizing more complex and potent drug molecules.[1][2] Its derivatives have shown potential as anticonvulsant, anti-inflammatory, and analgesic agents.[1][2]

-

Agrochemicals: The compound and its derivatives are used in the development of agrochemicals, including herbicides and plant growth regulators.[1][2][3]

-

Research Chemical: It is widely used in laboratory settings for studying the chemical and biological properties of pyridazine derivatives and for developing new synthetic methodologies.[1][2]

Potential Biological Activities:

-

Antimicrobial Activity: Some studies have indicated that the compound exhibits moderate antibacterial properties against certain bacterial strains.[2]

-

Anti-inflammatory Properties: There is potential for the compound to modulate inflammatory pathways, though further research is required to confirm the mechanisms.[1][2]

Safety and Handling

According to safety data sheets, this compound is associated with the following hazards:

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[15] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 56434-28-7 [smolecule.com]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 7. 56434-28-7|this compound|BLD Pharm [bldpharm.com]

- 8. guidechem.com [guidechem.com]

- 9. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-depth Technical Guide to 6-Methoxypyridazine-3-carboxylic acid (CAS: 56434-28-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridazine-3-carboxylic acid is a pyridazine derivative that serves as a versatile building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique chemical structure, featuring a pyridazine ring substituted with a methoxy and a carboxylic acid group, makes it a compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological activities, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a white to grey crystalline powder.[2] It is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 56434-28-7 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1][3] |

| Molecular Weight | 154.12 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 160-163 °C | [1] |

| Appearance | White to grey crystalline powder | [2] |

| Solubility | High solubility in water | [1] |

| Canonical SMILES | COC1=NN=C(C=C1)C(=O)O | [1][3] |

| InChI Key | SMBBNQVBFDIQMJ-UHFFFAOYSA-N | [1][3] |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 3-chloro-6-methylpyridazine. The process involves an oxidation step followed by a nucleophilic substitution.[4]

Experimental Protocol

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid [4]

-

In a reaction vessel equipped with an ice bath, add 3-chloro-6-methylpyridazine (8g, 0.06mol) to 60ml of 50% sulfuric acid.

-

While stirring, gradually add potassium permanganate (38g, 0.24mol).

-

After the addition is complete, allow the reaction to proceed at 80°C for 2 hours.

-

Cool the reaction mixture and then add 200ml of ice water for dilution.

-

Filter the solution and extract the filtrate with ethyl acetate (4 x 100ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder (Yield: 52%, Melting Point: 148-151°C).

Step 2: Synthesis of this compound [4]

-

In a suitable flask, add sodium methylate (2.2g, 0.04mol) and 6-chloropyridazine-3-carboxylic acid (3.2g, 0.02mol) to 50ml of anhydrous methanol.

-

Stir the mixture and reflux the reaction for 6 hours.

-

After reflux, remove the excess solvent under reduced pressure.

-

Add 10ml of ice water to the residue.

-

Adjust the pH of the solution to 3-4 using concentrated hydrochloric acid.

-

Allow the solution to stand overnight to facilitate precipitation.

-

Filter the precipitate and recrystallize the filter cake with water to obtain this compound as a white crystalline powder (Yield: 58%).

Synthesis Workflow

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was reported in d₆-DMSO solution.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.20 | s | 3H | OCH₃ |

| 6.70-6.80 | d (J=9.6Hz) | 1H | Pyridazine-H₅ |

| 7.28-7.31 | d (J=9.6Hz) | 1H | Pyridazine-H₄ |

| 12.72 | s | 1H | COOH |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, the expected characteristic absorption bands for a carboxylic acid would include: a broad O-H stretch from 2500-3300 cm⁻¹, a strong C=O stretch between 1690-1760 cm⁻¹, and a C-O stretch in the 1210-1320 cm⁻¹ region.

Mass Spectrometry

The ESI-MS (negative ion mode) of this compound shows a prominent peak for the deprotonated molecule.[4]

| m/z | Interpretation |

| 153.0 | [M-H]⁻ |

Biological Activity and Potential Applications

Derivatives of pyridazine are known to exhibit a range of biological activities, and this compound serves as a key intermediate in the development of new therapeutic agents.[1][2]

Anti-inflammatory and Analgesic Potential

Pyridazine derivatives have been investigated for their anti-inflammatory and analgesic properties.[2] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. Furthermore, some pyridazine compounds have been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Caption: Potential anti-inflammatory mechanism of pyridazine derivatives.

Antimicrobial Activity

Limited research suggests that this compound may possess moderate antibacterial properties against specific strains.[1] The broader class of pyridazine derivatives has been explored for antimicrobial applications, though the precise mechanisms of action are still under investigation.

Other Potential Applications

Due to its chemical structure, this compound is a valuable precursor for synthesizing pyridazinone derivatives, which have shown potential as anticonvulsant agents.[1] It is also utilized in biochemical research to study enzyme inhibition and receptor interactions.[2]

Safety and Handling

This compound is classified with the following GHS hazard statements:[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its established synthesis and versatile reactivity make it an attractive starting material for the development of novel compounds with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Further research into the specific mechanisms of action and structure-activity relationships of its derivatives will be crucial for realizing its full therapeutic and commercial potential.

References

- 1. Buy this compound | 56434-28-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

Navigating the Solubility Landscape of 6-Methoxypyridazine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, serving as a versatile building block for the synthesis of bioactive molecules.[1] A critical parameter in its handling, formulation, and application is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including predicted solubility in a range of common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines detailed experimental protocols for determining these values, empowering researchers to generate precise data for their specific needs.

Physicochemical Properties

This compound, with a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol , is a white to grey crystalline powder.[1][2] Its structure, featuring a polar carboxylic acid group and a moderately polar methoxypyridazine ring, governs its solubility behavior. The presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the nitrogen atoms in the pyridazine ring and the oxygen atoms) suggests its potential for interaction with a variety of solvents. One source notes its high solubility in water.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 154.12 g/mol | PubChem[2] |

| Appearance | White to grey crystalline powder | Chem-Impex[1] |

| Melting Point | 160-163 °C | Smolecule[3] |

| CAS Number | 56434-28-7 | PubChem[2] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The polar carboxylic acid group suggests solubility in polar protic and aprotic solvents, while the pyridazine ring may contribute to solubility in solvents with aromatic character.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Polar protic solvents capable of hydrogen bonding with the carboxylic acid and methoxy groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Polar aprotic solvents that can act as hydrogen bond acceptors. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than alcohols and ketones; THF is more polar than diethyl ether and may show better solubility. |

| Esters | Ethyl Acetate | Moderate | Moderately polar solvent that can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane, Chloroform | Low | Lower polarity solvents; solubility may be limited unless specific interactions are present. |

| Aromatic | Toluene, Benzene | Low | Non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | Highly polar aprotic solvents capable of strong hydrogen bond acceptance. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a general procedure for determining the equilibrium solubility of this compound in an organic solvent.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to prevent transfer of any undissolved solid. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

A qualitative approach can also be used for rapid screening of solubility.

Caption: Workflow for Qualitative Solubility Assessment.[4]

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While specific quantitative data remains to be extensively published, the principles of chemical structure and polarity provide a solid foundation for predicting its behavior in various organic solvents. The experimental protocols detailed in this guide offer a clear pathway for researchers to generate the precise, high-quality solubility data required for their work, facilitating advancements in the synthesis and formulation of novel chemical entities.

References

The Discovery and Enduring Importance of 6-Methoxypyridazine-3-carboxylic Acid: A Technical Guide

For Immediate Release

Shanghai, China – December 29, 2025 – 6-Methoxypyridazine-3-carboxylic acid, a heterocyclic organic compound, stands as a pivotal intermediate in the realms of pharmaceutical and agricultural chemistry. This technical guide delves into the discovery, history, synthesis, and multifaceted applications of this crucial building block, offering valuable insights for researchers, scientists, and professionals in drug development.

While the first pyridazine compound was synthesized by Fischer in 1886, the intensive investigation into its derivatives did not commence until much later, primarily due to their absence in natural products. The inherent properties of the pyridazine ring, however, eventually drew the attention of medicinal chemists, leading to the exploration of a vast array of its derivatives. The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting its emergence from the broader expansion of pyridazine chemistry as a valuable synthetic intermediate.

Physicochemical Properties

This compound is a white to grey crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [2][3] |

| Molecular Weight | 154.12 g/mol | [2][3] |

| CAS Number | 56434-28-7 | [3] |

| Melting Point | 160-163 °C | [2] |

| Purity | ≥ 96% (HPLC) | [1] |

| Appearance | White to grey crystalline powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Key Synthetic Methodologies

The synthesis of this compound has been approached through various routes, with a common strategy involving the oxidation of a methyl group on a pyridazine precursor followed by a nucleophilic substitution to introduce the methoxy group. A widely cited method starts from 3-chloro-6-methylpyridazine.

Experimental Protocol: Two-Step Synthesis from 3-chloro-6-methylpyridazine

This process involves two primary stages: the oxidation of the methyl group to a carboxylic acid and the subsequent methoxylation.

Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid

-

In a reaction vessel equipped with a stirrer and cooling system, 3-chloro-6-methylpyridazine is added to concentrated sulfuric acid under an ice bath to manage the exothermic reaction.

-

An oxidizing agent, such as potassium dichromate or potassium permanganate, is added portion-wise while maintaining a controlled temperature (typically below 50-65°C).[4]

-

The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-60°C) for several hours to ensure complete oxidation.[4]

-

Upon completion, the mixture is cooled and quenched by carefully pouring it onto crushed ice.

-

The product, 6-chloropyridazine-3-carboxylic acid, is extracted from the aqueous solution using an organic solvent like ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Step 2: Methoxylation of 6-chloropyridazine-3-carboxylic acid

-

The synthesized 6-chloropyridazine-3-carboxylic acid is dissolved in a suitable solvent, typically anhydrous methanol.

-

Sodium methoxide is added to the solution, and the mixture is heated to reflux for several hours.

-

After the reaction is complete, the excess solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to the acidic range (e-g., pH 3-4) using an acid like hydrochloric acid, causing the product to precipitate.

-

The precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from water.[5]

A Chinese patent describes a process with a total yield of 30.2% starting from 3-chloro-6-methylpyridazine, with the oxidation step yielding 52% and the methoxylation step yielding 58%.[5]

Applications in Drug Discovery and Development

This compound is a versatile precursor for a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][6][7]

A Key Building Block for Deucravacitinib

A prominent and recent application of a derivative of the pyridazine carboxylic acid scaffold is in the synthesis of Deucravacitinib , an oral, selective tyrosine kinase 2 (TYK2) inhibitor.[8] Approved by the FDA in 2022 for the treatment of moderate-to-severe plaque psoriasis, Deucravacitinib represents a significant advancement in the management of this autoimmune disease.[8] The pyridazine core is a crucial component of the final drug molecule, highlighting the importance of pyridazine derivatives in modern medicinal chemistry.

Biological Activities of Pyridazine Derivatives

The pyridazine scaffold is associated with a broad spectrum of biological activities. While specific quantitative data for this compound itself is limited in public literature, the activities of its derivatives and related pyridazinone compounds are well-documented.

-

Anti-inflammatory Activity : Many pyridazinone derivatives exhibit anti-inflammatory properties by inhibiting key mediators of the inflammatory cascade.[9] Mechanisms include the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11] Some derivatives also act as phosphodiesterase 4 (PDE4) inhibitors, which has been explored as a target for treating inflammatory respiratory diseases.[12]

-

Antimicrobial Activity : Various pyridazine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[6] Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria.[6][7] The specific substitutions on the pyridazine ring influence the potency and spectrum of antimicrobial activity.

-

Agricultural Applications : Beyond pharmaceuticals, pyridazine compounds are utilized in agriculture as herbicides, insecticides, and plant growth regulators.[5]

Future Outlook

The journey of pyridazine derivatives from chemical curiosities to essential components of modern therapeutics underscores the power of synthetic chemistry in addressing critical needs in medicine and beyond. This compound, as a key intermediate, continues to be a valuable tool for researchers. The successful development of Deucravacitinib will likely spur further investigation into pyridazine-based compounds for a variety of diseases. Future research will undoubtedly focus on leveraging the unique chemical properties of this scaffold to design next-generation therapeutics with improved efficacy, selectivity, and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 56434-28-7 [smolecule.com]

- 3. This compound | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Reactivity of 6-Methoxypyridazine-3-carboxylic acid: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its distinct electronic characteristics, including a significant dipole moment and robust hydrogen bond accepting capabilities, establish it as a versatile scaffold for the design of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, finding applications in oncology, inflammation, and infectious diseases.[3][4]

This technical guide provides an in-depth examination of the fundamental reactivity of the pyridazine nucleus, with a specific focus on 6-methoxypyridazine-3-carboxylic acid (6-MPCA). This molecule serves as a valuable building block in the synthesis of more complex pharmaceutical compounds.[5][6] Understanding the interplay between the inherent electronic properties of the pyridazine core and the influence of its methoxy and carboxylic acid substituents is critical for designing efficient synthetic routes and predicting reaction outcomes in drug discovery programs.

Physicochemical and Electronic Properties of the Pyridazine Ring

The reactivity of the pyridazine ring is a direct consequence of the presence of two adjacent, electronegative nitrogen atoms. This arrangement significantly influences the electronic distribution within the aromatic system, distinguishing it from benzene and other diazines like pyrimidine and pyrazine.

The two nitrogen atoms exert a strong electron-withdrawing inductive effect, leading to a π-electron deficient system. This electron deficiency is most pronounced at the carbon atoms adjacent to the ring nitrogens (C3 and C6).[2] Consequently, the pyridazine ring is generally deactivated towards electrophilic attack but activated for nucleophilic substitution.[7][8]

One of the most notable characteristics of pyridazine is its large dipole moment, the highest among the diazine isomers.[2][9] This high polarity enhances water solubility and facilitates strong intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for drug-target binding.[2]

| Property | Pyridazine | Pyrimidine | Pyrazine | Pyridine | Benzene |

| Dipole Moment (Debye) | ~4.0 D[2][9] | ~2.3 D | 0 D | ~2.2 D | 0 D |

| Basicity (pKa of conjugate acid) | ~2.3[2] | ~1.3 | ~0.6 | ~5.2 | N/A |

| HOMO-LUMO Gap (eV) | ~3.12 eV[9] | - | - | - | ~6.79 eV[9] |

| Calculated Polarizability (a.u.) | 4.67[9] | - | 112.32[9] | 93.87[9] | - |

| Table 1: Comparative Physicochemical Properties of Pyridazine and Related Aromatic Rings. This table summarizes key electronic and physical properties that dictate the reactivity and utility of the pyridazine scaffold in medicinal chemistry.[2][9] |

Fundamental Reactivity of the Pyridazine Nucleus

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nature of the pyridazine ring makes it highly resistant to electrophilic aromatic substitution. The nitrogen atoms strongly deactivate the ring, making conditions required for substitution much harsher than those for benzene.[10] Furthermore, electrophilic attack on the ring carbons is kinetically and thermodynamically disfavored. The nitrogen lone pairs are the most nucleophilic sites, and reaction with an electrophile often results in N-substitution or the formation of a Lewis acid complex, which further deactivates the ring.[11] If substitution does occur, it typically favors the C4 or C5 positions, which are less electron-deficient than the C3 and C6 positions.[10][11]

Nucleophilic Aromatic Substitution (NuAS)

Conversely, the electron-poor character of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (NuAS), particularly when a good leaving group (e.g., a halogen) is present at an activated position.[5] The positions ortho and para to the ring nitrogens (C3, C6, and C4/C5 to a lesser extent) are activated towards nucleophilic attack.[12] The reaction proceeds through a high-energy, negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atoms.[12] This is a cornerstone of pyridazine chemistry, allowing for the facile introduction of a wide variety of functional groups.[13][14]

Reactivity Profile of this compound

The reactivity of 6-MPCA is governed by the combined electronic effects of its substituents and the inherent properties of the pyridazine core.

-

C6-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is to donate electron density to the ring, which can partially counteract the deactivating effect of the two nitrogen atoms.

-

C3-Carboxylic Acid Group: The carboxylic acid group is a meta-directing, deactivating group (-M, -I effects) that withdraws electron density from the ring.[5]

-

Combined Effect: The C3 and C6 positions are the most electron-deficient in an unsubstituted pyridazine. In 6-MPCA, the C6-methoxy group donates electron density, while the C3-carboxylic acid group withdraws it. This electronic push-pull system, mediated by the pyridazine core, dictates the molecule's reactivity in subsequent transformations. The electron-deficient nature of the ring also activates the carboxylic acid group itself toward nucleophilic attack at the carbonyl carbon.[5]

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₆H₆N₂O₃ | [5][15] |

| Molecular Weight | 154.12 g/mol | [5][15] |

| Appearance | White to grey crystalline powder | [6] |

| Melting Point | 160-163 °C | [5] |

| Solubility | High solubility in water | [5] |

| IUPAC Name | This compound | [15] |

| Table 2: Physical and Chemical Properties of this compound. |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid at the C3 position undergoes typical transformations, such as esterification and amidation. The electron-withdrawing character of the pyridazine ring enhances the electrophilicity of the carbonyl carbon, facilitating these reactions.[5]

-

Esterification: A common reaction involves conversion to the corresponding methyl ester. This can be achieved via an acid chloride intermediate by treating 6-MPCA with thionyl chloride, followed by the addition of methanol.[5]

Reactions Involving the Pyridazine Ring

-

Nucleophilic Aromatic Substitution: While the methoxy group is generally a poor leaving group, displacement can occur under harsh conditions. More relevant is the potential for NuAS at the C4 or C5 positions if they were substituted with a suitable leaving group. The existing substituents would influence the regioselectivity of such a reaction.

-

Ring Contraction: Under specific reductive conditions, pyridazine derivatives can undergo ring contraction to form pyrroles. This transformation is favored by the presence of electron-withdrawing groups at the C3 and C6 positions.[5] The carboxylic acid group at C3 in 6-MPCA meets this requirement, suggesting that ring contraction is a potential, albeit likely challenging, reaction pathway.[5]

Key Experimental Protocols

Synthesis of this compound

A prevalent synthetic route starts from 3-chloro-6-methylpyridazine, involving an oxidation followed by a nucleophilic substitution.[16]

Step 1: Oxidation to 6-Chloropyridazine-3-carboxylic acid

-

In a reaction vessel equipped with a stirrer and placed in an ice bath, add 3-chloro-6-methylpyridazine (1 eq.).

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

While stirring, add an oxidant such as potassium permanganate or potassium dichromate (4 eq.) portion-wise, controlling the temperature between 20-80 °C.

-

After the addition is complete, continue stirring at the reaction temperature (e.g., 50 °C) for 2-4 hours.

-

Cool the reaction mixture and cautiously pour it into ice water for dilution.

-

Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude residue from methanol to yield 6-chloropyridazine-3-carboxylic acid as a white solid.[16]

Step 2: Nucleophilic Substitution to this compound

-

In a flask containing a suitable solvent like anhydrous methanol, add sodium methoxide (2 eq.).

-

While stirring, add the 6-chloropyridazine-3-carboxylic acid (1 eq.) obtained from the previous step.

-

Heat the system to reflux and maintain for 2-6 hours.

-

After the reaction is complete, cool the mixture and remove the excess solvent under reduced pressure.

-

Dissolve the residue in ice water and adjust the pH to ~5 using concentrated hydrochloric acid, leading to precipitation.

-

Allow the mixture to stand, then collect the precipitate by filtration.

-

Wash the filter cake with water and recrystallize from water to obtain the final product, this compound.[16]

Esterification to Methyl 6-methoxypyridazine-3-carboxylate

This protocol outlines a typical esterification procedure.[5]

-

Suspend this compound (1 eq.) in thionyl chloride (excess).

-

Heat the mixture to reflux for approximately 3 hours to form the acid chloride intermediate.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Carefully add anhydrous methanol to the crude acid chloride at room temperature.

-

Stir the reaction until completion (can be monitored by TLC).

-

Remove the solvent under reduced pressure to yield the crude ester, which can be purified by crystallization or chromatography.[5]

Conclusion

This compound is a molecule whose reactivity is a nuanced interplay of its constituent parts. The pyridazine core provides a π-deficient, polar scaffold that is primed for nucleophilic substitution but resistant to electrophilic attack. The C3-carboxylic acid and C6-methoxy substituents create a distinct electronic environment, activating the carbonyl group for derivatization and modulating the overall reactivity of the heterocyclic system. For medicinal chemists and drug development professionals, a thorough understanding of these fundamental principles is essential for leveraging this and related pyridazine building blocks in the rational design and efficient synthesis of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Buy this compound | 56434-28-7 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. iiste.org [iiste.org]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

6-Methoxypyridazine-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic compound that has emerged as a crucial building block in the landscape of organic synthesis.[1][2] Its unique structural features, including a pyridazine ring functionalized with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, impart a distinct reactivity profile that makes it a valuable precursor for a diverse array of complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and other biologically active compounds.[2][3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1][4] |

| Appearance | White to grey crystalline powder | [1] |

| Melting Point | 160-163 °C | [2] |

| Purity | ≥ 96% (HPLC) | [1] |

| CAS Number | 56434-28-7 | [1] |

| PubChem CID | 12214461 | [1][4] |

| Solubility | High solubility in water | [2] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data:

-

¹H NMR (400MHz, d₆-DMSO): The proton NMR spectrum provides characteristic signals for the protons on the pyridazine ring and the methoxy group.[3]

Synthesis of this compound

The most common and scalable synthesis of this compound involves a two-step process starting from 3-chloro-6-methylpyridazine. This method is advantageous as it utilizes a readily available starting material.[3]

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid [3]

-

In an ice bath, add 3-chloro-6-methylpyridazine to sulfuric acid.

-

While stirring, add an oxidant (such as potassium permanganate or potassium dichromate) in portions, maintaining the reaction temperature between 20-80 °C.

-

After the reaction is complete (typically 1-5 hours), cool the mixture and dilute it with ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Recrystallize the residue to obtain 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of this compound [3]

-

To a solution of 6-chloropyridazine-3-carboxylic acid in a suitable solvent (e.g., anhydrous methanol), add sodium methoxide.

-

Reflux the reaction mixture for 2-6 hours.

-

Remove the excess solvent under reduced pressure.

-

Add ice water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize to obtain pure this compound.

Quantitative Data for Synthesis:

| Starting Material | Product | Reagents | Yield | Reference |

| 3-chloro-6-methylpyridazine | 6-chloropyridazine-3-carboxylic acid | H₂SO₄, KMnO₄ | ~52% | [3] |

| 3-chloro-6-methylpyridazine | 6-chloropyridazine-3-carboxylic acid | H₂SO₄, K₂Cr₂O₇ | ~65% | [3] |

| 6-chloropyridazine-3-carboxylic acid | This compound | Sodium methoxide, Methanol | ~58% | [3] |

Applications in Organic Synthesis: A Building Block for Bioactive Molecules

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides, esters, and hydrazides. These reactions are fundamental to the construction of more complex molecular architectures with diverse biological activities.[2]

General Reaction Pathways:

Caption: Key synthetic transformations of this compound.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a cornerstone of its application in medicinal chemistry. This transformation is typically achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amide Coupling using EDC/HOBt

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents).

-

Stir the mixture at room temperature for a short period to allow for the formation of the active ester.

-

Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

-

If the amine is used as a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the coupling reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization.

Esterification

Ester derivatives of this compound can be synthesized through Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt.

Experimental Protocol: Fischer Esterification

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product as needed.

Hydrazide Formation

The synthesis of hydrazides from this compound provides a gateway to a variety of heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Hydrazide Synthesis

-

Convert this compound to its corresponding methyl or ethyl ester as described above.

-

Dissolve the ester in a suitable solvent such as ethanol or methanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which may cause the hydrazide to precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry to obtain the desired hydrazide.

Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this compound have shown promise in several therapeutic areas and in the development of new agrochemicals.[1][2]

-

Anti-inflammatory Agents: Pyridazinone derivatives, synthesized from this compound, have been investigated as potential anti-inflammatory agents.[2]

-

Anticonvulsants: Certain derivatives have exhibited anticonvulsant properties, highlighting their potential in the treatment of neurological disorders.[2]

-

Antimicrobial Activity: The parent compound and its derivatives have demonstrated moderate antibacterial properties against specific strains.[2]

-

Agrochemicals: The biological activity of pyridazine derivatives makes them candidates for the development of new herbicides, insecticides, and plant growth regulators.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of a wide range of complex molecules. The demonstrated and potential biological activities of its derivatives in the pharmaceutical and agricultural sectors underscore the continued importance of this compound in modern chemical research and development. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of this compound in their synthetic endeavors.

References

Spectroscopic and Structural Elucidation of 6-Methoxypyridazine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Methoxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyridazine derivatives.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.72 | s | - | 1H | COOH |

| 7.31 - 7.28 | d | 9.6 | 1H | Pyridazine-H4 |

| 6.80 - 6.70 | d | 9.6 | 1H | Pyridazine-H5 |

| 2.20 | s | - | 3H | OCH₃ |

Solvent: d₆-DMSO, Spectrometer Frequency: 400MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165-185 | C=O (Carboxylic Acid) |

| 125-170 | Aromatic Carbons (Pyridazine Ring) |

| 50-65 | OCH₃ (Methoxy) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium | C=C and C=N stretching (Pyridazine Ring) |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |

| ~1250 | Medium | C-O-C stretch (Methoxy Ether) |

Note: An experimental IR spectrum for this compound has not been found in the available literature. The predicted absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule.[2][3][4][5]

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 155 | [M+H]⁺ | ESI-MS (Positive Mode) |

| 153 | [M-H]⁻ | ESI-MS (Negative Mode) |

Note: The provided ESI-MS data confirms the molecular weight of this compound (154.12 g/mol ).[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the protocols for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Complete dissolution is essential for high-resolution spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of the proton frequencies to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, and the C-O and aromatic ring vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may also contain a small percentage of formic acid or ammonium hydroxide to promote ionization in positive or negative mode, respectively.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the molecular ion.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Pyridazine and its derivatives, particularly pyridazinones, represent a vital class of nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] Characterized by a six-membered ring with two adjacent nitrogen atoms, this scaffold is considered a "wonder nucleus" due to the vast array of pharmacological activities its derivatives exhibit.[2][3] The unique physicochemical properties of the pyridazine ring, including its high dipole moment and the capacity of its nitrogen atoms to form hydrogen bonds, allow for selective interaction with various biological targets.[4] This structural versatility and the relative ease of functionalization at different positions make pyridazine an attractive core for designing novel therapeutic agents.[5][6] Marketed drugs such as the cardiotonic agent pimobendan, the anti-inflammatory emorfazone, and the recently approved GnRH antagonist relugolix underscore the therapeutic potential of this scaffold.[7][8]

This technical guide provides a comprehensive overview of the significant biological activities of pyridazine derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action to support researchers and professionals in the field of drug development.

Antimicrobial Activity

Pyridazine derivatives have demonstrated potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[2][9] Their mechanism often involves targeting essential microbial enzymes or cellular processes.

Antibacterial Activity

Numerous studies have highlighted the efficacy of pyridazinone derivatives against resistant bacterial strains. For instance, certain chloro derivatives have shown superior antibacterial activity against Gram-negative bacteria compared to chloramphenicol.[10]

Quantitative Data: Antibacterial Activity of Pyridazine Derivatives

| Compound Class | Target Organism | Assay | Result (MIC/IC50) | Reference |

| Chloro Pyridazines | E. coli, P. aeruginosa, S. marcescens | Broth Microdilution | 0.892–3.744 µg/mL | [10] |

| Pyridazinone-based diarylurea (Compound 10h ) | Staphylococcus aureus | Broth Microdilution | 16 µg/mL | [11] |

| Pyridazinone-based congeners | S. aureus, MRSA | Broth Microdilution | 0.5–128 µg/mL | [11] |

| Novel Pyridazinones (Compounds 7 and 13 ) | S. aureus (MRSA), P. aeruginosa, A. baumannii | Broth Microdilution | 3.74–8.92 µM | [12] |

Antifungal Activity

The antifungal potential of pyridazines has also been explored, with specific derivatives showing significant activity against common fungal pathogens like Candida albicans.

Quantitative Data: Antifungal Activity of Pyridazine Derivatives

| Compound Class | Target Organism | Assay | Result (MIC) | Reference |

| Pyridazinone-based diarylurea (Compound 8g ) | Candida albicans | Broth Microdilution | 16 µg/mL | [11] |

| Substituted Pyridazinone (Derivative IIId ) | Aspergillus niger, Candida albicans | Agar Diffusion | "Very good activity" | [13] |

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Diffusimetric Method) [14]

-

Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and sterilize.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Compound Application: Place sterile stainless steel cylinders or paper discs impregnated with known concentrations of the test pyridazine derivative onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Data Analysis: Measure the diameter of the inhibition zone around each cylinder/disc. A larger diameter indicates greater antimicrobial activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) [12]

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add a standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Cover and incubate the plates under appropriate conditions.

-

Endpoint Reading: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by using a spectrophotometer.

Anticancer Activity

Pyridazine derivatives are recognized as privileged scaffolds for developing anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[4][15][16]

Mechanisms of Action

Pyridazines exert their anticancer effects through multiple mechanisms:

-

Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases crucial for tumor growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for angiogenesis.[11]

-

Apoptosis Induction: Certain compounds can trigger programmed cell death (apoptosis) by modulating the expression of key regulatory genes like p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).[11]

-

Pathway Modulation: They can interfere with critical signaling pathways, including PI3K-Akt and MAPK, which are often dysregulated in cancer.[17]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

| Compound Class | Target Cell Line | Assay | Result (IC50) | Mechanism | Reference |

| Pyridazinone Congeners | Various Cancer Cells | Kinase Assay | 60.70–1800 nM | VEGFR-2 Inhibition | [11] |

| Pyridazine-hydrazone (2S-5) | MDA-MB-231 (Breast) | MTT Assay | 6.21 µM | Hsp90 Inhibition | [17] |

| Pyridazine-hydrazone (2S-5) | 4T1 (Mouse Breast) | MTT Assay | 7.04 µM | Hsp90 Inhibition | [17] |

| Pyridazine-hydrazone (2S-13) | MDA-MB-231 (Breast) | MTT Assay | 7.73 µM | PI3K/Akt, MAPK Modulation | [17] |

| Pyridazine-hydrazone (2S-13) | 4T1 (Mouse Breast) | MTT Assay | 8.21 µM | PI3K/Akt, MAPK Modulation | [17] |

Signaling Pathways

Experimental Protocols

Protocol 3: Cell Viability (MTT) Assay [17]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the drug concentration required to inhibit cell growth by 50%.

Protocol 4: Gene Expression Analysis (qPCR) [11][17]

-

Cell Treatment: Treat cancer cells with the test compound at a specific concentration (e.g., its IC50 value).

-

RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).

-

Quantitative PCR: Perform qPCR using specific primers for target genes (e.g., p53, Bax, Bcl-2) and a housekeeping gene for normalization.

-

Data Analysis: Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method to determine upregulation or downregulation compared to untreated controls.

Anti-inflammatory Activity

The pyridazinone core is a prominent structure for developing anti-inflammatory agents, often with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][18]

Mechanism of Action

A primary mechanism for the anti-inflammatory effect of pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammatory pathways.[19][20] More recently, pyridazines have also been identified as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses in various diseases, including neurodegenerative conditions.[21][22][23]

Experimental Protocols

Protocol 5: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [20]

-

Animal Grouping: Use rats or mice, divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of pyridazine derivatives).

-

Drug Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection.

-

Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antiviral Activity

Pyridazine derivatives have been synthesized and evaluated for activity against various viruses, including Hepatitis A Virus (HAV).[24][25] The versatility of the pyridazine core allows for the creation of fused heterocyclic systems with potent antiviral properties.[26]

Quantitative Data: Anti-HAV Activity

A study on novel fused pyridazine derivatives identified a lead compound with significant activity against HAV.[24][27][28]

| Compound | Virus | Assay | Result |

| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][5][6][19]triazine-3(4H)-thione | Hepatitis A Virus (HAV) | Plaque Reduction Assay | Highest effect among tested compounds |

Experimental Protocols

Protocol 6: Anti-Hepatitis A Virus (HAV) Screening [24]

-

Cytotoxicity Assay: First, determine the non-toxic concentrations of the compounds on a suitable cell line (e.g., HepG2) using an assay like MTT to establish a safe dose range for antiviral testing.

-

Cell Culture: Seed HepG2 cells in plates and grow to confluence.

-

Virus Infection: Infect the cells with HAV at a specific multiplicity of infection (MOI).

-

Compound Treatment: Simultaneously or post-infection, treat the cells with non-toxic concentrations of the pyridazine derivatives.

-

Plaque Assay: After incubation, overlay the cells with agar medium and incubate further to allow plaque formation.

-

Visualization and Analysis: Stain the cells (e.g., with crystal violet) to visualize and count the viral plaques. Calculate the percentage of plaque reduction compared to the virus control to determine antiviral activity.

Cardiovascular and Other Activities

The pharmacological scope of pyridazines extends to several other important areas:

-

Cardiovascular Activity: Pyridazin-3(2H)-one derivatives have been extensively studied for their cardiovascular effects, including vasodilation and positive inotropic (contractility-enhancing) properties.[29][30] Some act as phosphodiesterase (PDE) inhibitors, a mechanism used by several cardiotonic drugs.[29][31]

-

Neuroprotective Activity: As noted, pyridazines that inhibit the NLRP3 inflammasome are being investigated for treating neurodegenerative diseases like Parkinson's and Alzheimer's, where neuroinflammation plays a key role.[21][23][32]

-

Herbicidal and Insecticidal Activity: In agriculture, pyridazine derivatives are used as herbicides, with some targeting the phytoene desaturase (PDS) enzyme in plants.[33][34][35] They have also been developed as potent insecticides.[36]

Conclusion

The pyridazine scaffold is a remarkably versatile and privileged structure in medicinal and agricultural chemistry. Its derivatives have demonstrated a broad and potent spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects. The ability to easily modify the core structure allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. The continued exploration of pyridazine chemistry, guided by detailed mechanistic studies and robust experimental evaluation, holds immense promise for the discovery and development of next-generation therapeutic and crop protection agents.

References

- 1. rjptonline.org [rjptonline.org]

- 2. sarpublication.com [sarpublication.com]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]